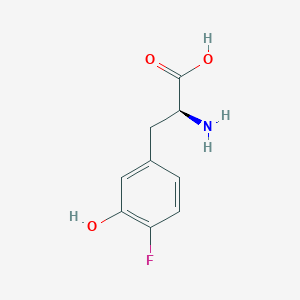

4-Fluoro-3-tyrosine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

122001-14-3 |

|---|---|

Fórmula molecular |

C9H10FNO3 |

Peso molecular |

199.18 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |

Clave InChI |

MJDXVMZMAJGVLY-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)F |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)O)F |

Otros números CAS |

122001-14-3 |

Sinónimos |

4-fluoro-3-tyrosine 4-fluoro-L-m-tyrosine |

Origen del producto |

United States |

Biochemical and Enzymatic Interactions of 4 Fluoro 3 Tyrosine

Substrate Specificity and Metabolic Pathways of 4-Fluoro-3-tyrosine

The biochemical behavior of this compound is characterized by its specific interactions with key enzymes involved in amino acid metabolism, particularly within dopaminergic pathways. Its structural similarity to L-DOPA allows it to act as a substrate for certain enzymes while avoiding others, leading to a distinct metabolic profile.

This compound serves as a substrate for Aromatic L-Amino Acid Decarboxylase (AAAD, EC 4.1.1.28), also known as DOPA decarboxylase. nih.govwikidoc.org This enzyme catalyzes the removal of a carboxyl group from aromatic L-amino acids. genecards.orgresearchgate.net In a process analogous to the conversion of L-DOPA to dopamine (B1211576), AAAD facilitates the decarboxylation of this compound. nih.gov This enzymatic action is a critical step in its metabolic pathway, leading to the formation of its primary amine metabolite. nih.govnih.gov Studies have shown that upon administration, selective decarboxylation of this compound occurs in AAAD-rich regions, such as the striatum. nih.govnih.gov

Following its administration, this compound is converted into several key metabolites in both the central nervous system and the periphery. nih.govnih.gov The primary metabolic pathway begins with its decarboxylation by AAAD to produce 4-fluoro-3-hydroxyphenylethylamine (FMA). nih.gov This initial metabolite can be further processed by other enzymes.

In the brain, particularly the striatum, FMA undergoes oxidation by monoamine oxidase (MAO), resulting in the formation of 4-fluoro-3-hydroxyphenylacetic acid (FPAC), which has been identified as the major striatal metabolite. nih.gov A smaller portion of FMA is also converted to its O-sulfoconjugate , referred to as FMA-sulfate. nih.gov

Peripheral metabolism also occurs, though studies in monkeys have shown that the parent amino acid remains the major component in arterial blood for up to two hours. nih.gov In rats, even with the administration of a peripheral AAAD inhibitor, some decarboxylation still occurs. nih.gov The primary peripheral metabolites include FMA-sulfate and FPAC. nih.gov

The following table details the distribution of 4-[¹⁸F]Fluoro-L-m-tyrosine and its metabolites in the rat striatum and plasma 30 minutes after injection, demonstrating the metabolic process.

| Location | Metabolite | Percentage of Radioactivity | Mediating Enzyme |

|---|---|---|---|

| Striatum | 4-fluoro-3-hydroxyphenylacetic acid (FPAC) | 66 ± 5% | Monoamine Oxidase (MAO) |

| 4-fluoro-3-hydroxyphenylethylamine (FMA) | 19 ± 3% | Aromatic L-Amino Acid Decarboxylase (AAAD) | |

| O-sulfoconjugate (FMA-sulfate) | 5 ± 1% | Phenolsulfotransferase | |

| 4-[¹⁸F]FMT (unmetabolized) | 9 ± 4% | N/A | |

| Plasma | 4-[¹⁸F]FMT (unmetabolized) | 67 ± 11% | N/A |

| O-sulfoconjugate (FMA-sulfate) | 27 ± 7% | AAAD / Phenolsulfotransferase | |

| 4-fluoro-3-hydroxyphenylacetic acid (FPAC) | 7 ± 2% | AAAD / MAO |

A significant characteristic of this compound's metabolism is its resistance to O-methylation by Catechol O-Methyltransferase (COMT, EC 2.1.1.6). nih.gov COMT is a key enzyme responsible for the degradation of catecholamines like dopamine and L-DOPA by transferring a methyl group to one of the hydroxyl groups on the catechol ring. unc.edunih.gov Biochemical analyses have confirmed that 3-O-methylated metabolites of this compound are not observed in peripheral metabolism. nih.gov This lack of interaction with COMT distinguishes it from L-DOPA and makes its metabolic pathway more direct, as it avoids this common route of catecholamine inactivation. nih.govnih.gov

Cellular Transport Mechanisms of Fluoro-tyrosine Analogues

The entry of fluoro-tyrosine analogues into cells is primarily mediated by specific amino acid transporters, which recognize them as substrates and facilitate their movement across the plasma membrane.

Fluoro-tyrosine analogues are recognized and transported by the L-Type Amino Acid Transporter (LAT) system. mdpi.comsnmjournals.org This system is responsible for the sodium-independent exchange of large neutral amino acids, such as leucine, tyrosine, and phenylalanine, across cell membranes. d-nb.infonih.gov The LAT family includes several isoforms, with LAT1 being of particular interest as it is highly upregulated in many cancer cells to meet the increased demand for essential amino acids. mdpi.comnih.govplos.org

Studies on the closely related analogue, 3-fluoro-L-α-methyl-tyrosine (FAMT), show that it is selectively transported by LAT1, but not significantly by the non-cancer-type isoform, LAT2. snmjournals.orgsnmjournals.org In contrast, analogues without the α-methyl group, such as 3-fluoro-L-tyrosine, are transported by both LAT1 and LAT2. snmjournals.org This indicates that the core fluoro-tyrosine structure is a substrate for the LAT system, with specific substitutions influencing isoform selectivity. snmjournals.orgsnmjournals.org The transport via LAT1 is crucial for the accumulation of these compounds in target tissues. mdpi.com

The interaction of fluoro-tyrosine analogues with LAT transporters has been characterized through competitive inhibition studies. snmjournals.org In these experiments, the ability of an unlabeled compound to inhibit the uptake of a radiolabeled LAT substrate, such as L-[¹⁴C]-leucine, is measured.

Research has demonstrated that 3-fluoro-L-α-methyl-tyrosine (FAMT) prominently inhibits LAT1-mediated L-leucine uptake in a competitive manner, indicating that it binds to the same substrate site on the transporter. snmjournals.org Further experiments have shown that FAMT can induce the efflux of preloaded L-[¹⁴C]-leucine from cells, confirming that it is not just a non-transportable inhibitor but a transported substrate of LAT1. snmjournals.org

The table below summarizes the inhibitory effects of various tyrosine analogues on L-leucine uptake mediated by LAT1 and LAT2, highlighting the selectivity conferred by the α-methyl group.

| Compound | LAT1 IC₅₀ (µM) | LAT2 Inhibition at 1,000 µM | Transported by LAT1 | Transported by LAT2 |

|---|---|---|---|---|

| 3-fluoro-L-α-methyl-tyrosine (FAMT) | 27.9 ± 0.9 | 38% | Yes | No |

| 2-fluoro-L-α-methyl-tyrosine | 28.8 ± 1.2 | 42% | Yes | No |

| 3-fluoro-L-tyrosine | 10.3 ± 0.5 | >80% | Yes | Yes |

| L-tyrosine | 14.0 ± 0.7 | >80% | Yes | Yes |

These studies collectively demonstrate that fluoro-tyrosine analogues utilize the LAT system for cellular entry and can compete with natural amino acids for transport. snmjournals.org

Enzymatic Activities with Tyrosine Aminotransferase (TAT) and Fluoro-tyrosine Analogues

Tyrosine aminotransferase (TAT) is a key enzyme that facilitates the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP) by transferring its amino group to α-ketoglutarate. mdpi.comnih.gov This pyridoxal (B1214274) phosphate-dependent enzyme is integral to tyrosine degradation pathways. mdpi.com

Fluoro-tyrosine analogues, such as 3-Fluoro-L-tyrosine, can act as substrates for TAT, but they also interfere with the normal enzyme-substrate association. medchemexpress.commedchemexpress.com Studies have shown that 3-Fluoro-L-tyrosine inhibits the transamination process catalyzed by rat liver tyrosine aminotransferase, disrupting the typical interaction between tyrosine and the enzyme. medchemexpress.com While all three isoforms of TAT identified in Salvia miltiorrhiza (SmTAT1, SmTAT2, and SmTAT3) demonstrate tyrosine aminotransferase activity, SmTAT1 exhibits the highest catalytic efficiency for converting tyrosine to 4-HPP. mdpi.com

Function as a Phosphotyrosyl Mimetic in Signal Transduction Research

Phosphotyrosyl (pTyr) residues are crucial for protein-protein interactions in cellular signal transduction. acs.org However, the instability of the phosphate (B84403) ester bond in pTyr-containing peptides limits their therapeutic use. nih.gov This has led to the development of phosphatase-stable pTyr mimetics. nih.gov

Inhibition of Protein Tyrosine Phosphatases (PTPs) by Fluoro-malonyl Tyrosine Analogues

Fluoro-O-malonyl tyrosine (FOMT) is a nonphosphorus-containing pTyr mimetic that has shown potential in inhibiting protein-tyrosine phosphatases (PTPs). nih.govcapes.gov.br A peptide containing FOMT demonstrated a significant ability to inhibit PTP1B, a key enzyme in signal transduction. nih.gov The inhibitory potency of a FOMT-containing peptide was found to be ten times greater than its unfluorinated counterpart. capes.gov.bracs.org This enhanced inhibition is thought to be due to new hydrogen-bonding interactions between the fluorine atom and the enzyme's catalytic site. nih.govcapes.gov.br Structural studies of PTP1B in complex with fluoromalonyl tyrosine-based inhibitors have provided a framework for designing more specific and high-affinity inhibitors for PTPs. nih.govacs.org

Interactions with Src Homology 2 (SH2) Domains

Src Homology 2 (SH2) domains are modular protein structures that bind to pTyr-containing sequences, playing a vital role in cellular signaling. frontiersin.orgnih.gov The development of pTyr mimetics that can effectively interact with SH2 domains is an active area of research. nih.gov

Peptides incorporating FOMT have been shown to inhibit SH2 domains effectively. nih.govcapes.gov.br However, in contrast to their potent inhibition of PTPs, the inclusion of fluorine in the mimetic did not enhance the inhibitory activity against the p85 PI 3-kinase C-terminal SH2 domain. nih.govacs.org This suggests that while FOMT is a promising candidate for developing PTP inhibitors, its effectiveness for SH2 domain inhibition may vary. nih.govcapes.gov.br The binding of SH2 domains is a critical step in the activation of several signaling pathways, and dysregulation of these interactions is implicated in diseases like cancer. elifesciences.orgnih.gov

Biocatalytic Transformations of Fluoro-tyrosine Analogues

Hydroxylation Reactions Catalyzed by Histidyl-Ligated Heme Enzymes (e.g., LmbB2) with 3-Fluoro-L-tyrosine

The histidyl-ligated heme enzyme LmbB2, a peroxygenase-like enzyme, is known to hydroxylate L-tyrosine to L-3,4-dihydroxyphenylalanine (DOPA). nih.govutsa.edunih.gov This enzyme can also oxidize L-tyrosine analogues with ring-deactivated substituents, including 3-fluoro-L-tyrosine, provided the 4-hydroxyl group is present. nih.govutsa.eduacs.org When LmbB2 reacts with 3-fluoro-L-tyrosine, it produces two distinct hydroxylated products: 3-fluoro-5-hydroxyl-L-tyrosine, resulting from C-H bond cleavage at the C5 position, and DOPA, which is formed through oxygenation at the C3 position accompanied by carbon-fluorine bond cleavage. nih.govutsa.eduacs.orgresearchgate.net This dual reactivity is a novel finding for an iron-based protein and highlights the biocatalytic potential for cleaving both C-H and C-X (where X is a halogen) bonds. nih.govutsa.edu

Mechanistic Insights into Carbon-Hydrogen and Carbon-Fluorine Bond Cleavage

The cleavage of the highly stable carbon-fluorine (C-F) bond is a significant challenge in chemistry. rsc.org The ability of enzymes like LmbB2 to facilitate this cleavage offers valuable mechanistic insights. utsa.edu The reaction with 3-fluoro-L-tyrosine is particularly noteworthy as it exhibits the highest dehalogenation efficiency among various halogenated tyrosines, despite the C-F bond's strength. rsc.org

It is proposed that 3-fluoro-L-tyrosine can bind to the active site of LmbB2 in two different conformations. rsc.orgutsa.edu One orientation leads to the hydroxylation of the C-H bond, while the other positions the fluorine atom for cleavage, resulting in the defluorinated product. rsc.orgutsa.edu The mechanism for C-F bond cleavage is believed to differ from that of C-H bond cleavage and may involve a nucleophilic aromatic substitution initiated by an iron-hydroperoxo species. utsa.edunih.gov This process requires an additional two electrons compared to C-H bond cleavage, which are likely supplied by the oxidation of hydrogen peroxide to oxygen. acs.orgutsa.edu The crystal structure of a related tyrosine hydroxylase in complex with 3-F-Tyr has revealed two orientations of the fluorine atom, supporting the idea that substrate orientation is a key determinant of the reaction outcome. nih.gov

Interactions with Tyrosine Phenol-Lyase (TPL)

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible cleavage of the Cβ–Cγ bond of L-tyrosine. acs.orgnih.gov The interaction of fluorinated tyrosine analogs with TPL provides valuable insights into the enzyme's catalytic mechanism.

Studies utilizing mutants of Citrobacter freundii TPL, such as Y71F and F448H, have been instrumental in understanding the enzymatic activity with fluoro-tyrosine substrates. acs.orgnih.govacs.org 3-Fluoro-L-tyrosine has been used as a substrate to capture and analyze key enzymatic states. acs.orgnih.gov The rationale for using 3-fluoro-L-tyrosine is its higher solubility compared to the natural substrate, L-tyrosine, which facilitates the preparation of enzyme-substrate complexes for structural studies. irb.hr

X-ray crystallography of these mutant TPLs soaked with 3-fluoro-L-tyrosine has revealed two distinct conformations of the quinonoid intermediate: a "relaxed" state in the open active site and a "tense" state in the closed active site. acs.orgnih.govrcsb.org The closure of the active site induces significant strain on the substrate, which is believed to play a crucial role in destabilizing the ground state and facilitating the cleavage of the Cβ-Cγ bond. acs.orgnih.gov Specifically, residues Phe-448 and Phe-449 are in close proximity to the bound substrate and contribute to this ground-state destabilization. acs.org Mutation of Phe-448 to alanine (B10760859) (F448A) does not significantly impact the formation of the external aldimine or quinonoid intermediates but does affect the elimination of phenol (B47542) from L-tyrosine. acs.org

The quinonoid intermediate is a central species in the catalytic cycle of TPL and many other PLP-dependent enzymes. acs.org Due to its inherent instability, trapping and characterizing this intermediate has been a significant challenge. By using mutant TPL enzymes (Y71F or F448H) and the substrate 3-fluoro-L-tyrosine, researchers have successfully captured and determined the X-ray structures of the quinonoid intermediate at high resolution. acs.orgnih.gov

These structures show that in the "tense" conformation within the closed active site, the substrate's phenolic moiety experiences altered contacts with the enzyme, leading to a strained conformation at the Cβ and Cγ positions. acs.orgnih.govrcsb.org This strain is evidenced by a bending of the substrate's aromatic ring. acs.org The formation of the quinonoid intermediate with 3-fluoro-L-tyrosine in the Y71F TPL mutant crystals exhibits a maximum absorbance (λmax) of 502 nm. acs.org The structural data, combined with kinetic studies, demonstrate that the enzyme actively destabilizes the substrate's ground state to facilitate catalysis. nih.gov

Influence on Protein Biosynthesis and Structure via Amino Acid Substitution

The incorporation of fluorinated tyrosine analogs into proteins is a powerful technique for studying protein structure, function, and dynamics.

3-Fluoro-DL-tyrosine can be used as a substitute for tyrosine in the biosynthesis of various proteins. fishersci.dkchemicalbook.comsigmaaldrich.com This substitution has been successfully demonstrated in several proteins, including:

β-galactosidase: In Escherichia coli, m-fluorotyrosine has been incorporated into β-galactosidase. nih.gov The substitution of tyrosine with m-fluorotyrosine resulted in a lowering of the alkaline inflection point of the enzyme's pH profile by approximately 1.5 pH units, which corresponds to the difference in the phenolic pKa values of the two amino acids. nih.gov

Bacteriorhodopsin: Halobacterium halobium grown in a medium with m-fluorotyrosine replacing tyrosine produced purple membranes containing bacteriorhodopsin with up to 50% of its tyrosine residues substituted. nih.gov

Lac Repressor: 3-fluorotyrosine has been incorporated into the lac repressor protein, providing a valuable tool for studying its structure and dynamics using ¹⁹F NMR spectroscopy. pnas.org

The ability to incorporate 3-fluoro-L-tyrosine into proteins allows for detailed investigations into the roles of specific tyrosine residues in protein function. medchemexpress.comvulcanchem.com

The introduction of halogen atoms, such as fluorine, into tyrosine residues can significantly alter the physicochemical properties of proteins, leading to changes in their stability, activity, and interactions. encyclopedia.pubmdpi.com

Stability and Folding: Halogenation, particularly fluorination, can enhance the thermal and proteolytic stability of proteins. encyclopedia.pub The small size and high electronegativity of the fluorine atom can influence protein folding and conformation. vulcanchem.com

Enzymatic Activity: As seen with β-galactosidase, the substitution of tyrosine with m-fluorotyrosine alters the catalytic properties of the enzyme. nih.gov The fluorinated enzyme showed a higher Vm when glycosidic bond breakage was the rate-limiting step, and a lower Vm when hydrolysis was rate-limiting. nih.gov This suggests that a tyrosine residue acts as a general-acid catalyst in the bond-breaking step and a general-base catalyst in the hydrolytic step. nih.gov

Proton Translocation: In bacteriorhodopsin containing m-fluorotyrosine, the rates of proton uptake and the decay of the M-state were slower compared to the native protein. nih.gov This indicates that tyrosine residues are involved in the photoactivated proton translocation process. nih.gov

Ligand Binding: Halogenation can modulate ligand-receptor interactions. encyclopedia.pubmdpi.com For instance, halogenated tyrosine has been shown to increase the binding affinity of an antibody fragment for its antigen. mdpi.com

Phosphorylation and Signaling: The halogenation of tyrosine residues can markedly inhibit their phosphorylation by protein tyrosine kinases like EGFR and Lck. nih.gov This has implications for cellular signal transduction pathways, as tyrosine phosphorylation is a critical regulatory mechanism. nih.gov

The effects of halogenation are summarized in the table below:

| Protein | Halogenated Tyrosine | Observed Effects | References |

| β-Galactosidase | m-Fluorotyrosine | Altered pH profile, changed Vm depending on the rate-limiting step. | nih.gov |

| Bacteriorhodopsin | m-Fluorotyrosine | Slower proton uptake and M-state decay. | nih.gov |

| Lac Repressor | 3-Fluorotyrosine | Enabled ¹⁹F NMR studies of protein structure and dynamics. | pnas.org |

| Model Peptides | 3-Halotyrosine | Markedly inhibited phosphorylation by EGFR and Lck. | nih.gov |

Analytical and Spectroscopic Characterization Techniques for 4 Fluoro 3 Tyrosine

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation and purification of 4-Fluoro-3-tyrosine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the chemical and enantiomeric purity of this compound. Following synthesis, HPLC is employed to purify the final product, with analyses demonstrating the capability to achieve high chemical and radiochemical purity levels, often exceeding 99%. nih.gov Chiral HPLC, a specialized form of HPLC, is crucial for determining the enantiomeric purity, ensuring the separation and quantification of the L- and D-isomers. nih.govnih.govresearchgate.net This is particularly important as biological systems often exhibit high stereoselectivity.

For instance, in the synthesis of radiolabeled 4-[¹⁸F]Fluoro-L-m-tyrosine, HPLC is used for purification, and subsequent chiral HPLC analysis confirms an enantiomeric purity of greater than 99%. nih.gov Different HPLC columns and mobile phases can be utilized to optimize the separation of enantiomers. For example, a Chirobiotic T column with an eluent of 10% ethanol (B145695) in 0.1% triethylammonium (B8662869) acetate (B1210297) has been used to separate the L- and D-isomers of fluorinated tyrosine derivatives. nih.gov The retention times for the L- and D-isomers of O-¹⁸F-fluoromethyl tyrosine (FMT) on a CHIOBIOTIC T column were found to be 5.16 and 6.74 minutes, respectively, using an ethanol:water (1:1) mobile phase. researchgate.net

Table 1: HPLC Conditions for Enantiomeric Purity Analysis

| Compound | Column | Mobile Phase | Flow Rate | L-isomer Rt (min) | D-isomer Rt (min) | Source |

|---|---|---|---|---|---|---|

| 6-l-[¹⁸F]FMT | Chirobiotic T (150 x 4.6 mm) | 10% EtOH in 0.1% Et₃NOAc | 1.0 mL/min | 4.3 | 5.4 | nih.gov |

| ¹⁸F-FMT | CHIOBIOTIC T | ethanol:water=1:1 | 1.0 mL/min | 5.16 | 6.74 | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Detection

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions involving this compound and for the initial detection of products. wsu.eduamherst.edu This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. wsu.edu By comparing the migration of spots on the TLC plate with known standards, researchers can infer the identity of the components. amherst.edu The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). amherst.edulibretexts.org For amino acids and their derivatives, solvent systems such as a 4:1:1 or 2:1:1 mixture of n-butanol, water, and acetic acid are often employed. wsu.edu Visualization of the separated spots can be achieved using methods like UV light (for compounds with a chromophore) or staining reagents. wsu.edu In the context of radiolabeled compounds, radio-TLC is used to analyze the radiochemical purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the detailed structural elucidation of this compound and its derivatives. Different NMR techniques provide specific information about the molecular structure.

Proton (¹H) NMR Analysis of this compound and its Derivatives

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment and connectivity of the protons. For derivatives of this compound, such as N-protected and esterified forms, ¹H NMR is used to confirm the successful modification of the molecule. For example, in the synthesis of N(-tert-Butoxycarbonyl)-3-tert-butoxycarbonyloxy-L-phenylalanine ethyl ester, a precursor to a fluorinated tyrosine, the ¹H NMR spectrum shows characteristic signals for the Boc protecting groups and the ethyl ester group, confirming their presence in the molecule. osti.gov The aromatic protons of the fluorinated tyrosine ring also exhibit specific coupling patterns that are indicative of the substitution pattern. osti.gov

Carbon-13 (¹³C) NMR for Aromatic Ring Substitution and Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. mnstate.edu The chemical shifts of the carbon signals, particularly those in the aromatic region (typically 100-160 ppm), are sensitive to the presence and position of substituents on the benzene (B151609) ring. mnstate.edu The introduction of a fluorine atom to the tyrosine ring causes characteristic shifts in the signals of the adjacent and other ring carbons, providing clear evidence of the substitution pattern. acs.org For instance, the carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Furthermore, changes in molecular symmetry upon substitution can be readily observed by comparing the number of signals in the ¹³C NMR spectra of the reactant and the product. acs.org

Fluorine-19 (¹⁹F) NMR for Direct Observation of Fluorine Moiety and Protein Labeling Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in this compound. ucla.edu The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. ucla.eduacs.org The chemical shift of the ¹⁹F signal is extremely sensitive to the local electronic environment, making it a valuable tool for studying subtle changes in molecular conformation and interactions. ucla.edu In the context of protein studies, this compound can be incorporated into proteins, and ¹⁹F NMR can be used to probe protein structure, conformational changes, and ligand binding. nih.govnsf.gov The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of signals from multiple fluorine labels within a large protein. ucla.edu For example, ¹⁹F NMR has been used to study fluorinated amino acids incorporated into proteins to investigate protein-ligand interactions and allosteric effects. nsf.govrsc.org

Mass Spectrometry for Molecular Mass and Metabolite Identification

Mass spectrometry is a critical analytical technique for the precise determination of the molecular mass of this compound and the identification of its metabolites. The molecular weight of this compound is 199.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) analyses are instrumental in confirming the elemental composition and structure of synthesized fluorinated and iodinated cyclic tyrosine analogs. nih.gov

In metabolic studies, mass spectrometry plays a pivotal role in tracking the biotransformation of compounds. For instance, in studies of gefitinib, a drug containing a 3-chloro-4-fluoroaniline (B193440) moiety, ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) was used to tentatively identify metabolites in human plasma. plos.org This methodology allows for the detection of metabolic changes such as dechlorination, defluorination, and hydrogenation. plos.org

A study on 4-[18F]fluoro-L-m-tyrosine ([18F]FMT), a radiolabeled analog, demonstrated that after intravenous injection in monkeys, the parent amino acid was the major component in arterial blood samples, with its metabolites accounting for less than 40% of the total radioactivity after 120 minutes. nih.gov Notably, 3-O-methylated metabolites were not observed, highlighting the specific metabolic pathway of this compound. nih.gov The primary metabolite identified in the brain was 4-fluoro-3-hydroxyphenylethylamine and its subsequent metabolites, indicating selective decarboxylation in the striatum. nih.gov

Furthermore, fluorous affinity-based enrichment coupled with mass spectrometry has been shown to be a valuable technique for the analysis of small molecules, including amino acids from serum. scripps.edu This approach facilitates the selective capture and subsequent mass spectrometric analysis of targeted analytes from complex biological mixtures. scripps.edu

Interactive Data Table: Key Mass Spectrometry Data for this compound and Analogs

| Compound | Molecular Weight ( g/mol ) | Mass Spectrometry Technique | Key Findings |

| This compound | 199.18 nih.gov | HRMS nih.gov | Confirmation of molecular structure and purity. nih.gov |

| 4-[18F]Fluoro-L-m-tyrosine | Not applicable (radiolabeled) | PET, HPLC-radiodetector nih.gov | Major component in plasma; identifies 4-fluoro-3-hydroxyphenylethylamine as a brain metabolite. nih.gov |

| Gefitinib Metabolites | Variable | UPLC-Q-TOF-MS plos.org | Identification of dechlorination, defluorination, and hydrogenation products. plos.org |

Spectrophotometric and Fluorometric Detection Methods for Tyrosine Analogues

Spectrophotometric and fluorometric methods are widely used for the detection and quantification of tyrosine and its analogues due to their intrinsic chromophoric and fluorophoric properties. nih.gov

Spectrophotometry:

The UV absorption of tyrosine and its analogues is primarily due to the phenol (B47542) chromophore. d-nb.info The absorption spectrum of tyrosine in a neutral aqueous solution typically shows a maximum at around 274 nm. omlc.org Substituents on the benzene ring can cause shifts in the absorption bands. up.ac.za For instance, the global incorporation of meta-fluorotyrosine (m-FY) into proteins can result in a slight blue-shift in the UV-Vis spectra compared to the wild-type protein. frontiersin.org

Derivatization reagents can be employed to enhance spectrophotometric detection. For example, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) reacts with the primary amino group of L-tyrosine in an alkaline medium to form an orange-colored product with a maximum absorbance at 388 nm, providing a basis for quantification. researchgate.net

Fluorometry:

Fluorescence spectroscopy is a highly sensitive technique for studying tyrosine and its analogues. nih.govnih.gov Tyrosine exhibits native fluorescence, with an emission maximum typically around 303-305 nm when excited at approximately 275 nm. nih.govomlc.org The fluorescence properties, including quantum yield and lifetime, are sensitive to the local environment, such as pH and solvent polarity. nih.govresearchgate.net

The incorporation of a fluorine atom into the tyrosine ring can alter its fluorescence properties. For example, the incorporation of a fluoro-tyrosine analog into a red fluorescent protein resulted in a distinct blue shift of 12 nm in the emission maximum compared to the native protein. oup.com Conversely, global substitution with m-FY in a dioxygenase enzyme led to a subtle red shift of 5-10 nm in the maximum fluorescence, suggesting changes in the microenvironment of the tyrosine residues. frontiersin.org

Time-resolved fluorescence studies have been used to investigate the complex fluorescence decay kinetics of tyrosine and its derivatives, which can be influenced by factors such as the titration of the carboxyl group and the rotational conformations (rotamers) of the phenol side-chain. nih.gov

Interactive Data Table: Spectroscopic Properties of Tyrosine and its Analogues

| Compound/Method | Excitation λ (nm) | Emission λ (nm) | Key Observations |

| L-Tyrosine | ~274 omlc.org | ~303 omlc.org | Native fluorescence, sensitive to environment. nih.gov |

| L-Tyrosine + NBD-Cl | Not applicable | 388 (Absorbance max) | Forms a colored product for spectrophotometric quantification. researchgate.net |

| Fluoro-tyrosine in protein | Not specified | Blue-shifted by 12 nm | Fluorine substitution alters emission wavelength. oup.com |

| m-FY in protein | 280 / 295 frontiersin.org | Red-shifted by 5-10 nm | Fluorination affects the microenvironment of the chromophore. frontiersin.org |

Computational Approaches in 4 Fluoro 3 Tyrosine Research

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties by solving the Schrödinger equation. iupac.org These methods are crucial for analyzing the spatial arrangement of atoms (conformations) and the distribution of electrons, which dictate the molecule's behavior.

For fluorinated amino acids, quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to explore their conformational landscapes and electronic characteristics. nih.govacs.org In a QM/MM approach, the fluorinated amino acid is treated with high-level quantum mechanics to accurately capture electronic effects, while the surrounding protein or solvent environment is modeled using less computationally intensive molecular mechanics. nih.govacs.org This strategy allows for the calculation of free energy differences between various states, such as the reduced and oxidized forms of tyrosine, providing insights into redox potentials. nih.govacs.org

The introduction of a fluorine atom significantly alters the electronic properties of the tyrosine ring. Its high electronegativity acts as an electron-withdrawing group, influencing the molecule's polarity, hydrophobicity, and hydrogen-bonding capacity. biorxiv.org Quantum chemical calculations can precisely quantify these effects. For instance, studies on fluorinated prolines using electronic structure calculations have shown that solvation has a significant impact on the electronic structure and conformational preferences of the ring. biorxiv.orgbiorxiv.org This is also critical for fluorinated tyrosines, where interactions with water can influence redox potentials by 100–250 mV. acs.org

Computational analyses have also highlighted how the position of the fluorine atom affects conformational stability. For 3-fluorotyrosine, the s-cis and s-trans conformations of the phenolic O-H group can lead to significant differences in NMR chemical shifts due to dipolar interactions between the fluorine and hydroxyl groups. nsf.gov Furthermore, to enable these computational studies, force fields, which are collections of parameters used in molecular mechanics, must be specifically developed for non-canonical amino acids like fluorinated tyrosines, as they are not included in standard parameter sets. nih.govbiorxiv.orgacs.org

Molecular Modeling of Enzyme-Substrate and Inhibitor Binding Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding how 4-fluoro-3-tyrosine interacts with enzymes. These methods simulate the binding process at an atomic level, predicting binding affinities and revealing the key interactions that stabilize the enzyme-ligand complex.

Molecular docking is often the first step, predicting the preferred orientation of a ligand when bound to a target protein. nih.gov For example, docking studies of 3-fluorotyrosine with tyrosinase, a key enzyme in melanin (B1238610) synthesis, have been used to visualize how the substrate fits into the enzyme's active site. sioc-journal.cn Such studies help identify crucial interactions, like those with the dicopper catalytic core of tyrosinase. nih.govsioc-journal.cn

Molecular dynamics simulations provide a more dynamic picture, simulating the movements of the enzyme and ligand over time. nih.govrsc.org This allows for the analysis of conformational changes and the stability of interactions. nih.gov For instance, MD simulations have been used to study fluorinated amino acids within protein environments to understand how fluorination affects protein stability and interactions. qucosa.de These simulations have shown that the hydrophobicity of a fluorinated side chain increases with the number of fluorine atoms, which can be explained by fluorine's high electronegativity and the spatial demands of the fluorinated side chains. qucosa.de

In the context of enzyme inhibition, modeling can elucidate why a particular compound is effective. Studies on tyrosinase inhibitors have used molecular docking to predict binding modes within the enzymatic pocket. nih.govnih.gov These models show that inhibitors can form hydrogen bonds and hydrophobic interactions with critical amino acid residues in the active site, such as HIS259, HIS263, and MET281, preventing the natural substrate from binding. nih.govplos.org In the case of 3-fluoro-L-tyrosine's interaction with tyrosine phenol-lyase, crystallographic and computational studies reveal that the fluorine substituent helps to stabilize a key quinonoid intermediate during the enzymatic reaction. acs.org The fluorine atom and the hydroxyl group of the substrate form hydrogen bonds with water molecules and residues within the active site. acs.org

These computational approaches are essential for rational drug design, allowing researchers to predict how modifications to a molecule, such as the introduction of a fluorine atom, will affect its binding to a target enzyme. osti.gov

Computational Predictions of Physicochemical Parameters (e.g., pKa values, solvent effects) for Fluorinated Amino Acids

Computational methods are frequently used to predict key physicochemical parameters of fluorinated amino acids, providing data that is crucial for understanding their behavior in biological systems. These parameters include pKa values, which measure acidity, and the effects of the surrounding solvent on the molecule's structure and properties.

The introduction of an electron-withdrawing fluorine atom onto the tyrosine ring lowers the pKa of the phenolic hydroxyl group (from ~10.1 in tyrosine to ~8.5 in 3-F-Tyr). This change can be predicted using computational chemistry. researchgate.net Accurate pKa prediction often requires sophisticated models that can account for the complex interplay of electronic and environmental factors. nsf.govmpg.de Various computational strategies exist, including those based on quantum mechanics (QM), QM/MM, continuum electrostatics, and constant pH molecular dynamics (MD) simulations. nsf.gov For phenols, accurate pKa prediction can be achieved using Density Functional Theory (DFT) calculations that include a few explicit water molecules to model the immediate hydrogen-bonding environment, in addition to a continuum solvation model for the bulk solvent. mdpi.com

Solvent effects are critical for accurately modeling fluorinated amino acids. biorxiv.orgbiorxiv.org The interaction with water can significantly influence conformational preferences and hydration dynamics. biorxiv.orgpnas.org Computational studies have shown that water molecules adjacent to fluorinated residues can have slower dynamics compared to those near non-fluorinated residues, suggesting stronger interactions. pnas.org Ultrafast fluorescence spectroscopy combined with atomistic simulations has revealed that fluorinated side chains can slow down water motion on protein surfaces. acs.org Capturing these effects is essential for building accurate computational models. For example, in studies of fluorinated prolines, electronic structure calculations showed that including an implicit water solvent model was crucial to correctly predict the conformational energies of the ring. biorxiv.org

Table 1: Comparison of Experimental and Calculated pKa Values for Tyrosine and 3-Fluorotyrosine

Bioinformatics and Cheminformatics Applications in Drug Discovery and Design for Tyrosine Derivatives

Bioinformatics and cheminformatics integrate biology, computer science, and information technology to analyze complex biological data, playing a crucial role in modern drug discovery and design. ajpsonline.com These fields provide the tools to identify drug targets, screen vast libraries of compounds, and optimize lead molecules for desired properties, including those derived from tyrosine. nih.govnih.gov

In drug discovery, bioinformatics tools are used to analyze genomic and proteomic data to identify potential drug targets, such as enzymes or receptors involved in a disease pathway. ajpsonline.comnih.gov For tyrosine derivatives, this could involve identifying kinases or other enzymes for which tyrosine is a substrate or inhibitor. ajpsonline.com Once a target is identified, cheminformatics techniques are applied. These include ligand-based and structure-based drug design. mdpi.com

Ligand-based drug design (LBDD) is used when the 3D structure of the target is unknown but a set of active molecules has been identified. mdpi.com Methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structure of molecules with their biological activity. researchgate.net These models can then predict the activity of new, untested compounds.

Structure-based drug design relies on the known 3D structure of the target protein. Virtual screening, using molecular docking, allows for the rapid computational screening of thousands or millions of compounds from digital libraries to identify those that are most likely to bind to the target. mdpi.comoup.com This approach saves significant time and resources compared to traditional high-throughput screening. mdpi.com Web-based tools like DRUDIT have been developed to perform in silico screening and predict biological properties for new small molecules, including their potential for polypharmacology (interacting with multiple targets). oup.com

For tyrosine derivatives, these computational tools can guide the modification of the amino acid scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. researchgate.netoup.com The ability to computationally screen and refine compounds accelerates the entire drug discovery pipeline, from initial hit identification to lead optimization. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

Advanced Research Applications of 4 Fluoro 3 Tyrosine in Biochemical Probing

Utilization as a Biochemical Probe for Neurotransmitter System Function in Animal Models

The fluorinated tyrosine analog, 4-fluoro-3-tyrosine, particularly its radiolabeled form 4-[¹⁸F]fluoro-L-m-tyrosine (4-[¹⁸F]FMT), serves as a valuable biochemical probe for the noninvasive evaluation of neurotransmitter systems in vivo. nih.govosti.gov Developed as an analog of L-3,4-dihydroxyphenylalanine (L-DOPA), this tracer is utilized in positron emission tomography (PET) to investigate the integrity of central dopaminergic mechanisms. nih.govnih.gov Its utility stems from its ability to cross the blood-brain barrier and undergo selective metabolism within dopamine-rich regions of the brain. nih.gov

4-[¹⁸F]FMT is a key tool for probing presynaptic dopaminergic function. nih.gov In animal models, following intravenous administration, 4-[¹⁸F]FMT is transported into the brain and selectively accumulates in the striatum, an area dense with dopaminergic nerve terminals. nih.govnih.gov The primary mechanism that allows for this assessment is the enzymatic conversion of 4-[¹⁸F]FMT within the presynaptic neuron. Like its endogenous counterpart L-DOPA, 4-[¹⁸F]FMT is a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC). nih.gov

In biochemical studies in rats, 4-[¹⁸F]FMT was shown to undergo selective decarboxylation in the striatum, leading to the formation of its corresponding dopamine (B1211576) analog, 4-fluoro-3-hydroxyphenylethylamine (FMA), and its metabolites. nih.govnih.gov The trapping of these radioactive metabolites within presynaptic terminals allows for the visualization and quantification of AADC activity, which serves as a proxy for the functional integrity of dopaminergic neurons. osti.gov PET studies in monkeys demonstrated a specific, time-dependent accumulation of radioactivity in the striatum, with a striatum-to-cerebellum ratio reaching 4.0 at 180 minutes post-injection, indicating high specificity for dopaminergic pathways. nih.gov This substrate specificity, combined with limited peripheral metabolism, makes 4-[¹⁸F]FMT a useful probe for the in vivo evaluation of central dopaminergic mechanisms. nih.gov

The challenge of directly measuring TH activity in vivo has led researchers to evaluate other molecules. For instance, 3-[¹⁸F]Fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT) was specifically designed and evaluated as a potential tracer for CNS tyrosine hydroxylase activity. nih.gov In vitro studies showed that 3-F-FMPT could act as a TH-activated inhibitor of AADC. nih.gov However, subsequent in vivo studies in mice and a rhesus monkey revealed that the compound had negligible brain uptake, precluding its use as a cerebral TH activity tracer. nih.gov This highlights the difficulty in designing probes for this specific enzymatic step and reinforces the role of tracers like 4-[¹⁸F]FMT in assessing the broader functional status of the dopaminergic terminal, which is influenced by TH activity upstream.

Investigation of Amino Acid Transport in Biological Systems (In Vitro and In Vivo Models)

Fluorinated amino acids, including this compound and its derivatives, are widely used to investigate the mechanisms of amino acid transport across biological membranes. Their structural similarity to endogenous amino acids allows them to interact with transport proteins, while the fluorine atom provides a unique label for detection and quantification. walshmedicalmedia.com

The transport of fluorinated tyrosine analogs into cells is primarily mediated by specific amino acid transport systems. In vitro studies have identified the L-type amino acid transporter (LAT) system as a key pathway. Research on various cell lines has shown that the uptake of fluorinated amino acids like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) is predominantly carried out by system L. researchgate.netnih.gov

Specifically for 3-fluoro-L-tyrosine, studies have shown it is transported by both L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2). snmjournals.org This contrasts with the related tracer L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), whose α-methyl group confers high selectivity for LAT1, a transporter often upregulated in cancer cells. snmjournals.orgmdpi.comnih.gov The lack of this α-methyl group in this compound results in broader transporter interaction. Kinetic analyses of related compounds in human colon cancer cells revealed that the transport process is bidirectional and can be inhibited by other large neutral amino acids, confirming the involvement of system L. researchgate.net For example, the transport of 3-[¹²⁵I]iodo-α-methyl-L-tyrosine (IMT), another analog, in DLD-1 cells showed a high-affinity Michaelis constant (Km) of 78 μM. kanazawa-u.ac.jp

In vivo studies in animal models provide critical information on how this compound and its derivatives are distributed within the brain and cleared from the body. PET imaging with 4-[¹⁸F]FMT in monkeys revealed rapid uptake into the brain followed by selective accumulation in dopamine-rich areas like the striatum, while radioactivity was quickly cleared from nonspecific regions such as the cerebellum. nih.gov

The following table summarizes key pharmacokinetic data for 4-[¹⁸F]FMT from a study in monkeys. nih.gov

| Parameter | Value | Animal Model |

| Striatum/Cerebellum Ratio | 4.0 (at 180 min) | Monkey |

| **Plasma Clearance (t₁/₂) ** | 112 min | Monkey |

| Parent Compound in Plasma (at 120 min) | 60% | Monkey |

| Metabolites in Plasma (at 120 min) | <40% | Monkey |

In rats, analysis of brain and plasma metabolites 30 minutes after injection of 4-[¹⁸F]FMT showed that the primary striatal metabolite was 4-fluoro-3-hydroxyphenylacetic acid (FPAC), accounting for 66% of radioactivity. nih.gov In plasma, the parent compound 4-[¹⁸F]FMT remained the major component (67%), with smaller amounts of FMA sulfate (B86663) (27%) and FPAC (7%) present. nih.gov The compound is cleared renally, with tracers like FET showing high activity in the urinary tract. researchgate.net

Application in Protein Engineering and Structure-Function Studies

The substitution of natural amino acids with fluorinated analogs like this compound (also known as m-fluorotyrosine) is a powerful technique in protein engineering. walshmedicalmedia.comsigmaaldrich.com This approach allows for the study of protein structure and function with minimal structural perturbation. nih.gov The fluorine atom's unique properties—small size and high electronegativity—can alter the electronic environment of the amino acid without adding significant steric bulk. walshmedicalmedia.com

In more advanced applications, fluorinated tyrosines have been incorporated into the enzyme Ribonucleotide Reductase (RNR) to map its complex radical transfer pathway. nih.gov By sequentially replacing native tyrosine residues along the proposed pathway with fluorinated analogs, researchers can alter the reduction potential at each site. nih.gov This allows for the determination of the free energy differences between radical-harboring sites, ultimately mapping the energy landscape of the long-range electron transfer process within the enzyme. nih.gov

Site-Specific Incorporation of Fluorotyrosines for NMR-based Structural Investigations

The site-specific incorporation of fluorinated amino acids like this compound into proteins is a sophisticated technique that provides high-resolution insights into protein structure and dynamics. google.com This is often achieved through the use of an orthogonal aminoacyl-tRNA synthetase and tRNA pair, which is engineered to uniquely recognize a specific unnatural amino acid and incorporate it in response to a nonsense or frameshift codon, such as the amber stop codon (TAG), during protein translation. google.comuni-konstanz.de This methodology allows for the precise placement of a single fluorinated probe within a large protein, overcoming issues of structural disruption and signal overlap that can arise from global amino acid substitution. google.com

Fluorine is an ideal nucleus for NMR spectroscopy for several reasons. The ¹⁹F isotope has a 100% natural abundance and a high gyromagnetic ratio, giving it a detection sensitivity that is 83% that of a proton (¹H). google.com Crucially, fluorine is virtually absent from natural biological systems, meaning that ¹⁹F NMR spectra are free from background signals. uni-konstanz.deacs.organu.edu.au This "bio-orthogonal" nature allows for the clear and unambiguous detection of the fluorinated probe's signal. researchgate.net

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electrostatic environment. researchgate.net This sensitivity makes it an exquisite reporter on a wide range of molecular phenomena, including:

Protein conformational changes researchgate.net

Protein dynamics and folding uni-konstanz.de

Ligand binding events uni-konstanz.de

Interactions with other molecules researchgate.net

By placing this compound at a specific site, researchers can monitor subtle environmental changes in that region of the protein under various conditions, providing data that is often inaccessible by other structural biology techniques. google.com

Modulation of Protein Stability and Biophysical Characteristics through Fluorination

The introduction of a highly electronegative fluorine atom into the tyrosine side chain can significantly alter the local electronic environment and, consequently, the biophysical properties of the entire protein. nih.gov Fluorinated protein variants often exhibit changes in stability, folding kinetics, and enzymatic activity. researchgate.net The effects of fluorination can be substantial; for instance, the incorporation of (4R)-fluoroproline into the monomeric red fluorescent protein (mRFP1) resulted in a two- to three-fold enhancement in both thermal and chemical stability. osti.gov

While the effects are not always predictable, they provide a means to tune a protein's characteristics. Research on E. coli ribonucleotide reductase, where various fluorotyrosines were site-specifically incorporated, showed that the resulting enzymes retained between 5% and 85% of the activity of the wild-type protein, demonstrating that fluorination can modulate but not necessarily eliminate biological function. acs.org The stability of the critical tyrosyl radical in these enzymes was also affected by the fluorination pattern. acs.org

The interaction of fluorinated amino acids with the cellular machinery itself is a key biophysical characteristic. The calculated binding energy of 3-fluoro-tyrosine docked into the binding pocket of E. coli tyrosyl-tRNA synthetase (TyrRS) is slightly more favorable for binding than that of the natural substrate, tyrosine, which helps facilitate its incorporation into proteins. researchgate.net

Below are tables summarizing key biophysical data related to fluorinated amino acids.

Table 1: Calculated Binding Energy of 3-Fluoro-tyrosine This table shows the calculated binding energy of 3-Fluoro-tyrosine with E. coli Tyrosyl-tRNA Synthetase compared to the natural substrate, Tyrosine.

| Compound | Binding Energy (kcal/mol) | Source |

|---|---|---|

| 3-Fluoro-tyrosine | -8.42 | researchgate.net |

| Tyrosine | -8.36 | researchgate.net |

Table 2: Predicted Collision Cross Section (CCS) Data for 3-Fluoro-L-tyrosine Adducts This table presents predicted CCS values, which relate to the molecule's shape and size in the gas phase, for different ionic adducts of 3-Fluoro-L-tyrosine.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 200.07175 | 140.2 | uni.lu |

| [M+Na]⁺ | 222.05369 | 147.4 | uni.lu |

| [M-H]⁻ | 198.05719 | 139.8 | uni.lu |

| [M+NH₄]⁺ | 217.09829 | 157.5 | uni.lu |

Development of Enzyme Inhibitors and Mimetics for Protein Interaction Research

The unique electronic properties of this compound and its derivatives make them valuable components in the design of enzyme inhibitors and chemical probes for studying protein interactions. alfa-chemistry.com The fluorine atom can alter the acidity of the neighboring phenolic hydroxyl group and participate in favorable electrostatic or hydrogen bonding interactions within an enzyme's active site, potentially increasing binding affinity and specificity. researchgate.net

A clear example of this is in the development of tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. In a study of indole-thiourea derivatives, the compound substituted with a fluorine atom exhibited the highest inhibitory activity against tyrosinase, outperforming analogues with larger halogens like chlorine or bromine. mdpi.com Kinetic studies revealed this compound acted as a competitive inhibitor, suggesting it directly competes with the natural substrate, L-tyrosine, for binding to the enzyme's active site. mdpi.com Similarly, research into tyrosinase inhibitors from Agaricus bisporus found that compounds containing a 3-chloro-4-fluorophenyl group showed improved potency over their 4-fluorophenyl-based counterparts. mdpi.com

Beyond direct inhibition, fluorinated tyrosine analogues can be used as mimics of the natural substrate to probe enzyme mechanisms and protein-protein interactions. For example, 3-Fluoro-L-tyrosine is known to target the enzyme superoxide (B77818) dismutase. drugbank.com By incorporating such analogues into peptides or small molecules, researchers can investigate the structural and electronic requirements for molecular recognition at a protein's binding interface. alfa-chemistry.com

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3082991 nih.gov |

| 3-Fluoro-L-tyrosine | 643330 uni.lufishersci.ca |

| Tyrosine | 6057 |

| Kojic acid | 3840 |

| Tropolone | 5599 |

| Camptothecin | 2538 wikipedia.org |

Q & A

Q. How to safely handle this compound derivatives with radioactive isotopes?

- Methodological Answer : Follow ALARA principles (As Low As Reasonably Achievable) for ¹⁸F handling: use lead-shielded synthesis modules, conduct procedures in fume hoods with HEPA filters, and monitor radiation exposure with dosimeters. Waste must be stored in shielded containers and processed by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.